Product packaging for Borinic acid, diphenyl-, methyl ester(Cat. No.:CAS No. 13471-36-8)

Borinic acid, diphenyl-, methyl ester

Cat. No.: B14708067
CAS No.: 13471-36-8
M. Wt: 196.05 g/mol
InChI Key: YMIAJOTUJWTXEH-UHFFFAOYSA-N
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Description

Contextualization within Organoboron Chemistry Research

Organoboron chemistry, a cornerstone of modern synthetic chemistry, investigates compounds containing a carbon-boron bond. These compounds are highly valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules. nih.govscispace.com The field has seen significant growth, with applications spanning asymmetric synthesis, metal-catalyzed cross-coupling reactions, and medicinal chemistry. scispace.com

Within this broad landscape, borinic acids [R₂B(OH)] and their ester derivatives [R₂B(OR')] represent a specific subclass of organoboranes. nih.gov While less extensively studied than their boronic acid [RB(OH)₂] counterparts, borinic acid derivatives possess unique electronic and structural properties. nih.gov Notably, borinic acids have two carbon-boron bonds, which enhances their Lewis acidity compared to boronic acids. nih.gov This increased electrophilicity makes them valuable reagents and catalysts in specific organic transformations. Borinic acid, diphenyl-, methyl ester, as a stable and accessible example of a borinic ester, serves as a key subject of study for exploring the distinct reactivity of this class of compounds.

Significance of Borinic Esters in Contemporary Chemical Science

Boronic esters are widely recognized for their critical role in modern organic synthesis, most famously as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov They are generally stable, environmentally benign, and commercially available, making them indispensable tools for the formation of biaryl structures found in many pharmaceuticals and materials. nih.gov Boronic esters are also utilized as protecting groups for diols, in the construction of sensors, and as components of dynamic materials like vitrimers due to the reversible nature of the boronic ester bond. mdpi.com

Borinic esters, while sharing some of the useful characteristics of their boronic counterparts, offer distinct advantages and applications due to their unique structural feature of having two organic groups attached to the boron atom. This structural difference leads to a significant increase in Lewis acidity, which allows borinic esters to function as effective catalysts in reactions where boronic esters are less active. nih.gov For instance, the enhanced electrophilicity of the boron center in borinic esters enables them to activate substrates in a manner that boronic acids or esters cannot, opening up different avenues for catalytic applications. nih.gov Their propensity to coordinate with alcohols, diols, and amino alcohols also makes them useful in catalysis and as building blocks for more complex molecular architectures. nih.gov

Research Trajectories and Emerging Areas for this compound

Research involving this compound has demonstrated its utility in specific and important areas of organic synthesis, highlighting its potential for broader applications.

Detailed Research Findings:

One of the most significant applications of methyl diphenylborinate is as a catalyst in the Mannich-type reaction . This reaction is a fundamental method for the synthesis of β-amino esters, which are important structural motifs in many biologically active compounds. Research has shown that methyl diphenylborinate is a highly effective catalyst for the three-component reaction between a secondary amine, an aldehyde, and a ketene silyl (B83357) acetal. In these studies, it demonstrated superior activity compared to other borinic acid derivatives, leading to high yields of the desired β-amino esters while avoiding the formation of undesired aldol byproducts. This catalytic system is noteworthy for operating under non-acidic conditions, which improves its compatibility with a wider range of functional groups.

Another key application is its use as a precursor for the in-situ generation of diphenylborane . Diphenylborane is a valuable reagent for hydroboration reactions, a process that adds a hydrogen-boron bond across a double or triple bond. The in-situ preparation from the more stable and easier-to-handle methyl diphenylborinate by reaction with a reducing agent like lithium aluminum hydride provides a convenient and efficient way to access this reactive hydroborating agent. The resulting alkyldiphenylboranes can then be used in subsequent reactions, such as conjugate additions to α,β-unsaturated ketones.

Emerging Areas and Future Outlook:

The established catalytic activity of this compound in the Mannich reaction suggests its potential in other Lewis acid-catalyzed transformations. Its enhanced Lewis acidity compared to boronic esters could be exploited in a variety of other organic reactions, such as Diels-Alder reactions, Friedel-Crafts acylations, and other carbon-carbon bond-forming reactions.

Furthermore, the broader field of organoboron chemistry is continually expanding into new domains. Emerging areas include the development of novel materials with unique electronic and photophysical properties, the design of new sensors, and the synthesis of new therapeutic agents. wikipedia.orgnih.govresearchgate.net Given its diphenyl substitution, which can impart specific steric and electronic properties, diphenylmethoxyborane could be a valuable building block or precursor in the synthesis of novel boron-containing polymers and materials. The exploration of its utility in photoinduced borylation reactions and as a component in stimuli-responsive systems represents promising avenues for future research. nih.gov As the demand for more efficient and selective synthetic methods grows, the unique reactivity profile of this compound is likely to attract further academic and industrial interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BO B14708067 Borinic acid, diphenyl-, methyl ester CAS No. 13471-36-8

Properties

CAS No.

13471-36-8

Molecular Formula

C13H13BO

Molecular Weight

196.05 g/mol

IUPAC Name

methoxy(diphenyl)borane

InChI

InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YMIAJOTUJWTXEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis Methodologies and Advanced Synthetic Approaches

Direct Esterification Protocols for Borinic Acid, Diphenyl-, Methyl Ester Synthesis

Direct esterification represents a straightforward approach to the synthesis of this compound. This method involves the reaction of diphenylborinic acid with methanol (B129727), typically facilitated by conditions that promote the removal of water to drive the reaction equilibrium towards the formation of the ester.

Optimization of Reaction Parameters in Direct Esterification

While specific studies focusing exclusively on the optimization of the direct esterification of diphenylborinic acid with methanol are not extensively detailed in the available literature, the principles of Fischer esterification can be applied. Key parameters that are typically optimized for such reactions include temperature, the molar ratio of reactants, the type and concentration of catalyst, and the method of water removal. rsc.org

For analogous esterifications of boronic acids, dehydrating agents like calcium hydride (CaH2) or molecular sieves are often employed to sequester the water byproduct, thereby increasing the yield of the desired ester. sciforum.net The reaction is commonly conducted in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). sciforum.net The temperature can be varied, with some reactions proceeding at room temperature while others may require reflux to achieve a reasonable reaction rate and conversion. sciforum.net

Table 1: Representative Parameters for Direct Esterification of Boronic Acids

ParameterConditionRationale
Reactant Ratio Excess alcohol (Methanol)Drives equilibrium towards product formation.
Catalyst Acid catalyst (e.g., H₂SO₄, PTSA) or noneIncreases the electrophilicity of the borinic acid. Borinic acids can sometimes self-catalyze.
Solvent Toluene, THF, or neat methanolProvides a medium for the reaction and can aid in azeotropic water removal.
Temperature Room Temperature to RefluxBalances reaction rate with potential for side reactions or degradation.
Water Removal Molecular sieves, Dean-Stark trap, CaH₂Sequesters water to shift the equilibrium towards the ester product. sciforum.net

Transesterification Strategies for this compound Formation

Transesterification is another viable route for the synthesis of methyl diphenylborinate. This method involves the exchange of an alkoxy group from an existing borinic ester with a methoxy (B1213986) group from methanol. This approach can be particularly useful if a more stable or easily accessible borinic ester is used as the starting material.

Exchange of Alkoxy Groups in Existing Borinic Esters

The exchange of alkoxy groups is an equilibrium-driven process. To favor the formation of the methyl ester, a large excess of methanol is typically used. The reaction involves the nucleophilic attack of methanol on the boron center of the starting borinic ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alcohol and a proton transfer results in the formation of the desired methyl diphenylborinate. The efficiency of this exchange is dependent on the relative stability of the starting and final esters and the reaction conditions employed.

Catalytic Systems for Enhanced Transesterification Efficiency

Various catalysts can be employed to enhance the rate and efficiency of transesterification reactions involving boronic and borinic esters. Both acid and base catalysts can be effective. Lewis acids, such as boron trifluoride, have been shown to promote the transesterification of boronate esters. researchgate.net Base catalysts, on the other hand, can deprotonate the incoming alcohol, increasing its nucleophilicity and facilitating the attack on the boron center.

Table 2: Potential Catalytic Systems for Transesterification

Catalyst TypeExampleMechanism of Action
Lewis Acid Boron Trifluoride (BF₃)Activates the borinic ester by coordinating to the oxygen atom, making the boron more electrophilic. researchgate.net
Brønsted Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA)Protonates the alkoxy group of the ester, making it a better leaving group.
Base Catalyst Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃)Deprotonates methanol, increasing its nucleophilicity.
Heterogeneous Acidic or Basic ResinsOffer ease of separation and potential for recycling.

Note: This table presents potential catalytic systems based on general transesterification principles, as specific data for the transesterification of diphenylborinic esters to the methyl ester is limited.

Utilization of Boron Reagents in the Synthesis of this compound

The synthesis of methyl diphenylborinate often begins with the formation of the diphenylborinic acid core from various boron-containing starting materials. A common and effective method involves the reaction of an organometallic reagent with a suitable boron electrophile.

A widely used approach is the reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with a trialkyl borate (B1201080), like trimethyl borate. google.comgoogle.com In this reaction, two equivalents of the Grignard reagent add to the borate ester. The initial addition forms a boronic ester, which then reacts with a second equivalent of the Grignard reagent to form a borinate intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield diphenylborinic acid. The diphenylborinic acid can then be subjected to direct esterification with methanol as described in section 2.1.

Alternatively, aryllithium reagents can be used in place of Grignard reagents. mdpi.com Another strategy involves the reaction of an aryllithium or aryl Grignard reagent with a phenylboronic ester, such as phenylboronic acid pinacol (B44631) ester. mdpi.comnih.gov This method allows for the sequential addition of the two different aryl groups if an unsymmetrical borinic acid is desired. For the synthesis of diphenylborinic acid, two equivalents of the same aryl organometallic reagent would be used.

Table 3: Common Boron Reagents and Corresponding Organometallic Partners

Boron ReagentOrganometallic ReagentIntermediate ProductFinal Product after Esterification
Trimethyl BoratePhenylmagnesium Bromide (2 eq.)Diphenylborinic AcidThis compound
Triisopropyl BoratePhenyllithium (2 eq.)Diphenylborinic AcidThis compound
Phenylboronic Acid Pinacol EsterPhenyllithium (1 eq.)Diphenylborinic Acid Pinacol EsterThis compound
Boron TrichloridePhenylmagnesium Bromide (2 eq.)Diphenylborinic AcidThis compound

Nucleophilic Substitution Reactions with Boron Reagents

A primary and straightforward route to symmetric diarylborinic esters, including diphenylmethyl borinate, involves the nucleophilic addition of two equivalents of an aryl organometallic reagent to an electrophilic boron center. nih.gov This approach is versatile, allowing for the use of various organometallic reagents and boron substrates.

Organolithium and Grignard reagents are the most common nucleophiles for this transformation. Phenyllithium (PhLi) or phenylmagnesium bromide (PhMgBr), generated in situ or used as commercially available solutions, readily attack the electrophilic boron atom of a suitable boron reagent. The choice of the boron substrate is critical and can influence reaction conditions and the purity of the final product. Common boron reagents include trialkoxyboranes, such as trimethyl borate (B(OMe)₃), and boronic esters. nih.govacs.org

The reaction mechanism involves a stepwise addition of the phenyl groups. The first equivalent of the organometallic reagent displaces one of the alkoxy groups on the boron center to form a phenylboronic ester intermediate. The second equivalent of the organometallic reagent then adds to this intermediate to yield the desired diphenylborinic ester. Careful control of stoichiometry is crucial to prevent the formation of undesired byproducts, such as triphenylborane, which can arise from a third addition. acs.org

The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagents and minimize side reactions. nih.govmdpi.com Subsequent warming to room temperature and an acidic workup are usually employed to quench the reaction and isolate the product. nih.govmdpi.com

The following table summarizes representative nucleophilic substitution reactions for the synthesis of diarylborinic acid derivatives, which are applicable to the synthesis of diphenylmethyl borinate.

NucleophileBoron ReagentSolventConditionsProductReference
PhenyllithiumTrimethyl borateDiethyl ether-78 °C to rtDiphenylmethyl borinate nih.gov
Phenylmagnesium bromideTrimethyl borateTHF0 °C to rtDiphenylmethyl borinate nih.gov
AryllithiumPhenylboronic acid pinacol esterDiethyl ether/THF-78 °C to rtAryl phenyl borinic acid nih.gov
Aryl Grignard reagentIsopropyl pinacol borateNot specifiedHeatAryl boronic ester acs.org
AryllithiumDiisopropylaminoboraneNot specifiedNon-cryogenicDiarylborinic acid researchgate.netnih.gov

Novel Synthetic Pathways for Derivatized this compound Analogues

Research into novel synthetic pathways for derivatized analogues of diphenylmethyl borinate is driven by the need for compounds with tailored electronic and steric properties for various applications. These pathways often involve the introduction of functional groups onto the phenyl rings of the diphenylborinate core.

One established approach involves the synthesis of mono-halogenated 2-aminoethyl diphenylborinate (2-APB) analogues, which can be adapted for the synthesis of derivatized diphenylmethyl borinates. nih.govmdpi.com This method utilizes a halogen-lithium exchange on a functionalized aryl halide at low temperature to generate a functionalized aryllithium species. This nucleophile is then reacted with a phenylboronic acid pinacol ester to produce the corresponding unsymmetrical diarylborinic acid, which can subsequently be esterified to the methyl ester. nih.gov This strategy allows for the systematic introduction of substituents at various positions on one of the phenyl rings.

Another innovative approach involves the functionalization of pre-formed borinic acid derivatives. For instance, the versatile boronate ester handle in functionalized borinic esters can undergo downstream functionalization through various reactions, including palladium-catalyzed cross-coupling reactions to introduce new aryl or heteroaryl groups. nsf.gov

Furthermore, the synthesis of boron-containing heterocyclic systems, such as functionalized benzoxaboroles, provides a platform for creating more complex and rigid analogues of diphenylmethyl borinate. mdpi.com These methods often involve intramolecular borylation reactions or the reaction of bifunctional organometallic reagents with boron electrophiles.

The following table highlights some of the novel synthetic approaches that can be applied to generate derivatized analogues of diphenylmethyl borinate.

Synthetic ApproachDescriptionPotential AnaloguesReference
Halogen-Lithium ExchangeGeneration of a functionalized aryllithium from a halogenated aromatic precursor, followed by reaction with a phenylboronic ester.Halogenated, alkylated, or alkoxylated diphenylmethyl borinates. nih.govmdpi.com
Palladium-Catalyzed Cross-CouplingFunctionalization of a pre-existing borinic ester bearing a reactive handle (e.g., a halide) with various coupling partners.Biaryl or heteroaryl-substituted diphenylmethyl borinates. nsf.gov
Synthesis of Boron HeterocyclesConstruction of fused ring systems incorporating the diphenylborinate moiety, leading to conformationally restricted analogues.Benzoxaborole- and other heterocycle-fused diphenyl borinate analogues. mdpi.com

Reactivity and Reaction Mechanisms of Borinic Acid, Diphenyl , Methyl Ester

Esterification and Hydrolysis Dynamics

The formation and cleavage of borinic esters, such as the methyl ester of diphenylborinic acid, are characterized by their reversible nature. This dynamic equilibrium is a key feature of the chemistry of boronic and borinic acids and their derivatives. The bond between boron and oxygen in borinate esters, while covalent, can undergo cleavage and reformation, particularly in the presence of external stimuli or certain reaction conditions. nih.govresearchgate.net This reversibility is foundational to the application of boronic acid derivatives in dynamic covalent chemistry, where the reversible connections are exploited to create self-organizing systems like macrocycles, cages, and polymers. nih.govresearchgate.net

The stability of the boronic ester bond is significant, yet its formation is reversible under specific conditions. nih.gov This allows for the development of dynamic systems where the ester can be formed and broken, a property leveraged in various applications. The solvent can play a crucial role in controlling this reversibility. For instance, studies on boronic ester formation from boronic acids and diols have shown that the choice of solvent can dictate the equilibrium position, allowing for selective formation of specific products. rsc.org

This inherent reversibility means that in the presence of water or alcohols, borinic esters can undergo premature cleavage, which can lead to loss of the compound during reactions and purification processes. researchgate.net This dynamic nature is a double-edged sword; while it enables applications in dynamic covalent chemistry, it also necessitates careful control of reaction conditions to prevent unwanted hydrolysis.

The hydrolysis of borinic acid, diphenyl-, methyl ester to diphenylborinic acid and methanol (B129727) is significantly influenced by the pH of the medium. Both acidic and basic conditions can facilitate the cleavage of the B-O ester bond. evitachem.com

Under acidic conditions , the hydrolysis mechanism typically involves protonation of the ester oxygen, making the boron atom more electrophilic and susceptible to nucleophilic attack by water.

Under basic conditions , the hydrolysis is often accelerated. The mechanism is thought to involve the formation of a boronate species, which is more susceptible to hydrolysis. researchgate.net Some reports indicate that the hydrolysis of boronic esters to their corresponding boronic acids occurs in basic conditions, and this can be a preliminary step before subsequent reactions like the Suzuki-Miyaura coupling. researchgate.net The rate of this hydrolysis is dependent on the specific nature of the boronic ester. researchgate.net

The susceptibility of boronate esters to hydrolysis is a critical consideration in their synthesis and application. While esterification is often used to protect the boronic acid functionality or to modify its reactivity, the stability of the resulting ester in aqueous environments, especially under non-neutral pH, must be taken into account. researchgate.netoup.com The general preference for basic conditions in ester hydrolysis in organic synthesis is due to factors like milder reaction conditions and easier product isolation compared to acid-catalyzed hydrolysis. stackexchange.com

ConditionEffect on Hydrolysis
Acidic Promotes hydrolysis through protonation of the ester oxygen.
Basic Generally accelerates hydrolysis, potentially via boronate formation. researchgate.net
Neutral Hydrolysis can still occur, especially in the presence of water. researchgate.net

Cross-Coupling Reactions Involving this compound

This compound, as an organoboron compound, is a suitable participant in Suzuki-Miyaura cross-coupling reactions. evitachem.com This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. The diphenylmethyl borinate can serve as a source of a phenyl group in these reactions. It can act as a Lewis acid catalyst to facilitate the coupling process. vulcanchem.com

In the context of the Suzuki-Miyaura reaction, boronic esters are often used as surrogates for the more sensitive boronic acids. However, it is a topic of debate whether the boronic ester directly participates in the transmetalation step with the palladium catalyst or if it first undergoes hydrolysis to the corresponding boronic acid in the basic reaction medium. researchgate.net The rate of the Suzuki-Miyaura coupling relative to the rate of ester hydrolysis is a key factor in determining the active boron species. researchgate.net

The primary application of this compound in Suzuki-Miyaura coupling is the reaction with various organohalides (or triflates) to form biaryl compounds. In this process, the diphenylmethyl borinate provides a phenyl nucleophile that displaces the halide on the organohalide substrate, facilitated by a palladium catalyst.

The general scheme for this reaction is as follows:

Ph₂BOMe + R-X + Base Ph-R + (MeO)B(OH)₂ + X⁻

Where:

Ph₂BOMe is this compound

R-X is an organohalide (e.g., aryl, vinyl, or alkyl halide)

Pd Catalyst is a palladium complex (e.g., Pd(PPh₃)₄)

Base is required for the activation of the organoboron species and the catalyst.

This reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials.

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boron compound (in this case, a phenyl group from diphenylmethyl borinate or its hydrolyzed product, diphenylborinic acid) is transferred to the palladium center. This step typically requires the presence of a base. The base activates the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [Ph₂B(OH)OMe]⁻), which facilitates the transfer of the phenyl group to the palladium.

Reductive Elimination: The two organic groups on the palladium complex (the R group from the organohalide and the phenyl group from the borinate) couple and are eliminated from the palladium, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The electrophilic nature of the boron atom in this compound is a key aspect of its reactivity. evitachem.com It can be activated by a nucleophilic attack, such as from a base, which is a crucial step in the transmetalation process of the Suzuki-Miyaura coupling. evitachem.com

Step in Suzuki-Miyaura CouplingDescriptionRole of this compound (or its derivative)
Oxidative Addition The Pd(0) catalyst reacts with the organohalide.Not directly involved.
Transmetalation The organic group is transferred from boron to palladium.Provides the phenyl group for transfer, often after activation by a base.
Reductive Elimination The coupled organic groups are eliminated from palladium.Not directly involved.

Complexation Chemistry and Lewis Acidity

This compound, also known as methyl diphenylborinate, is a trivalent organoboron compound featuring a boron atom bonded to two phenyl groups and a methoxy (B1213986) group. The electron-deficient nature of the boron atom, with its vacant p-orbital, imparts significant Lewis acidic character to the molecule, driving its reactivity and interaction with electron-rich species.

Coordination with Lewis Bases and Stable Complex Formation

As a Lewis acid, methyl diphenylborinate readily interacts with a variety of Lewis bases to form stable coordination complexes. This interaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, resulting in the formation of a coordinate covalent bond. This process leads to a change in the geometry around the boron center from trigonal planar to tetrahedral.

Common Lewis bases that form stable adducts with methyl diphenylborinate include nitrogen- and oxygen-containing compounds such as amines, pyridines, and ethers. For instance, the reaction with nitrogen donor ligands, like pyridine, results in the formation of a stable four-coordinate boron complex. Similarly, phosphines can act as effective Lewis bases, coordinating to the boron center to form phosphine-borane adducts.

The stability of these complexes is influenced by both the steric and electronic properties of the Lewis base. Stronger bases and less sterically hindered bases generally form more stable adducts. The formation of these complexes can often be observed and characterized using spectroscopic techniques such as NMR spectroscopy, where shifts in the signals of the atoms near the coordination center provide evidence of the interaction.

Lewis BaseCoordination NumberBoron GeometryTypical B-N Bond Length (Å)Typical B-O Bond Length (Å)
Pyridine4Tetrahedral~1.60 - 1.65-
Ammonia4Tetrahedral~1.60 - 1.65-
Tetrahydrofuran (B95107) (THF)4Tetrahedral-~1.50 - 1.55
Triphenylphosphine4Tetrahedral--

Theoretical Frameworks for Boron-Lewis Base Interactions

The interaction between the boron center of methyl diphenylborinate and a Lewis base can be described using various theoretical frameworks, primarily based on molecular orbital (MO) theory. The key interaction is the overlap between the Highest Occupied Molecular Orbital (HOMO) of the Lewis base, which contains the lone pair of electrons, and the Lowest Unoccupied Molecular Orbital (LUMO) of the borinic ester, which is the vacant p-orbital on the boron atom.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. These calculations can predict the geometries of the resulting adducts, the bond dissociation energies, and the electronic structure of the complex. Key parameters that are often calculated to quantify Lewis acidity include the Fluoride Ion Affinity (FIA) and the Hydride Ion Affinity (HIA). While specific computational studies on methyl diphenylborinate are scarce, research on related boranes provides a general understanding.

The Lewis acidity of borinic acid derivatives is generally considered to be greater than that of the corresponding boronic acids due to the presence of two electron-withdrawing phenyl groups directly attached to the boron atom. These groups enhance the electrophilicity of the boron center, making it a stronger Lewis acid.

Energy Decomposition Analysis (EDA) is a computational tool that can further dissect the interaction energy between the borinic ester and the Lewis base into distinct components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This analysis provides a deeper understanding of the nature of the bonding in the Lewis acid-base adduct.

Applications of this compound Complexes in Reaction Control

The ability of methyl diphenylborinate to form complexes with Lewis bases has practical applications in controlling the reactivity and selectivity of chemical reactions. By coordinating to a reactant or a catalyst, the borinic ester can modulate its electronic or steric properties, thereby influencing the outcome of the reaction.

One area where borinic acid derivatives find application is in catalysis. While borinic acids themselves are not always competent catalysts for certain reactions like amidation, their ability to interact with reactants can be harnessed. For instance, in some transformations, the borinic ester can act as a co-catalyst or an activator.

The formation of borinic ester complexes can also be utilized to control stereoselectivity in asymmetric synthesis. By employing a chiral Lewis base, a chiral borinic ester complex can be formed. This chiral environment can then direct the approach of a reactant to a substrate, leading to the preferential formation of one enantiomer over the other.

Furthermore, the reversible formation of these complexes can be exploited in sensing applications. The interaction of the borinic ester with a specific analyte (Lewis base) can lead to a change in a measurable property, such as fluorescence or color, allowing for the detection and quantification of the analyte.

While specific, detailed examples of "this compound" in reaction control are not extensively documented in readily accessible literature, the principles derived from the study of related borinic acids and their esters suggest its potential in these areas.

Catalytic Applications of Borinic Acid, Diphenyl , Methyl Ester

Borinic Acid, Diphenyl-, Methyl Ester as a Lewis Acid Catalyst in Organic Synthesis

Organoboron compounds, including borinic acids and their esters, are recognized as stable and organic-soluble Lewis acids. nih.gov Their catalytic activity is primarily based on the Lewis acidity of the trivalent boron center, which can reversibly form covalent bonds with oxygen and other heteroatoms. nih.gov This interaction activates substrates towards nucleophilic attack, facilitating a variety of chemical reactions. nih.gov The catalytic potential of borinic acid derivatives is a subject of ongoing research, with applications in dehydration, carbonyl condensation, acylation, and alkylation reactions. nih.gov

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Lewis acid catalysis plays a pivotal role in many such reactions. Diphenylborinic acid esters have emerged as effective precatalysts in this domain. For instance, a diphenylborinic ester has been successfully employed as a precatalyst in the regioselective monoalkylation of cis-vicinal diol motifs present in carbohydrate derivatives. acs.org This method allows for the selective installation of various protecting groups, such as benzyl (B1604629) and naphthylmethyl, on a single secondary hydroxyl group. acs.org This catalytic approach provides an operationally simple alternative to traditional methods that often require stoichiometric amounts of organotin reagents. acs.org The catalytic cycle is believed to involve the formation of a chiral borinic ester, which then directs the regioselective alkylation.

The following table summarizes the regioselective alkylation of a representative carbohydrate derivative catalyzed by a diphenylborinic ester precatalyst.

EntryAlkylating AgentProductYield (%)
1Benzyl bromide3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose85
2Naphthylmethyl chloride3-O-(Naphthylmethyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose78
34-Bromobenzyl bromide3-O-(4-Bromobenzyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose82

Data compiled from studies on regioselective alkylations catalyzed by diphenylborinic esters. acs.org

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in modern organic chemistry. Chiral boronic and borinic acid derivatives have shown considerable promise as catalysts and reagents in asymmetric synthesis. researchgate.netnih.gov While direct applications of methyl diphenylborinate in enantioselective catalysis are not extensively documented, the modification of its structure to incorporate chiral ligands offers a viable strategy for inducing enantioselectivity.

The development of chiral phosphorus ligands, for example, has been instrumental in advancing transition-metal-catalyzed asymmetric transformations, including those involving boronic esters. researchgate.net Chiral BINOL-derived diols have also been shown to catalyze the highly enantioselective allylboration of acyl imines, a reaction that provides access to valuable chiral homoallylic amines. nih.gov Mechanistic studies suggest that the active catalytic species is a chiral boronate ester formed in situ. nih.gov These examples underscore the potential for developing chiral analogues of methyl diphenylborinate for use in a variety of enantioselective C-C bond-forming reactions.

Research in this area has led to the development of catalytic systems for the asymmetric hydroboration of unsaturated compounds, yielding chiral tertiary boronic esters with high enantioselectivity. nih.gov These chiral boronic esters are versatile intermediates that can be further transformed into a range of valuable chiral molecules. nih.gov The following table presents selected examples of enantioselective transformations where chiral boronic esters are key intermediates or catalysts.

ReactionChiral Catalyst/ReagentProduct TypeEnantiomeric Excess (ee %)
Asymmetric Diboration of AllenesPalladium/P-chiral monophosphorus ligandChiral tertiary boronic esterup to 99%
Asymmetric Allylboration of Acyl Imines(S)-3,3'-Ph2-BINOLChiral homoallylic amineup to 99%
Asymmetric Hydroboration of AlkenesRhodium/chiral phosphine (B1218219) ligandChiral tertiary boronic esterup to 95%

Data from studies on asymmetric synthesis involving chiral boronic acid derivatives. researchgate.netnih.govnih.gov

Catalytic Roles in Specific Organic Transformations

Beyond general carbon-carbon bond formation, the Lewis acidic nature of methyl diphenylborinate suggests its potential catalytic role in a variety of specific organic transformations, including cycloadditions, rearrangements, and the synthesis of heterocyclic compounds.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Organoboron acids have been shown to catalyze cycloaddition reactions, primarily through Lewis acid activation of the reactants. nih.gov While specific examples detailing the use of methyl diphenylborinate as a catalyst for cycloadditions are limited, related boronic esters have demonstrated catalytic activity. For instance, the intramolecular [2+2] cycloaddition of simple alkenylboronic esters can be achieved through photoactivation, leading to the formation of three-dimensional bicyclic structures containing a boron functional group. nih.gov This suggests that methyl diphenylborinate, under appropriate conditions, could potentially catalyze similar transformations. The Lewis acidity of the boron center could activate dienophiles or dienes, facilitating reactions such as the Diels-Alder reaction. researchgate.net

Rearrangement reactions involve the migration of an atom or group within a molecule and are often catalyzed by acids. msu.edumsu.edu The Lewis acidic character of methyl diphenylborinate makes it a potential catalyst for such transformations, particularly those involving carbocationic intermediates. While direct evidence for methyl diphenylborinate-catalyzed rearrangement reactions is not well-established in the current literature, its ability to coordinate with oxygen-containing functional groups could facilitate rearrangements like the pinacol (B44631) rearrangement or the Baeyer-Villiger oxidation by activating the key functional groups. msu.edu Further research is needed to explore and establish the catalytic utility of methyl diphenylborinate in this class of reactions.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Boron-containing heterocycles are a significant class of compounds, and borinic acid derivatives serve as key precursors in their synthesis. mdpi.comaablocks.com The synthesis of diarylborinic acids and their four-coordinated analogs often involves the reaction of organometallic reagents with borate (B1201080) esters, followed by reaction with a bidentate ligand like an amino alcohol. mdpi.com

Furthermore, boronic acid derivatives are utilized as building blocks in the synthesis of a wide array of non-boron-containing heterocyclic systems. nih.gov Their involvement in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of complex heterocyclic scaffolds. nih.gov The Lewis acidic nature of borinic esters can also be harnessed to catalyze the formation of heterocyclic rings. For example, organoboron Lewis acids have been used to catalyze the synthesis of oxazole (B20620) derivatives from α-diazocarbonyl compounds and nitriles. researchgate.net This suggests a potential role for methyl diphenylborinate as a catalyst in various cyclocondensation reactions leading to the formation of important heterocyclic frameworks.

Catalyst Design and Tuning for Enhanced Performance

The efficacy of borinic acid catalysts, including this compound, is not static. It can be significantly enhanced through strategic design and tuning. By modifying the catalyst's structure, it is possible to fine-tune its electronic and steric properties, thereby influencing its activity, selectivity, and stability. This section explores the key strategies employed to optimize the performance of these catalysts for specific applications. The primary approaches involve the modification of ligands attached to the boron center and the development of supported or heterogeneous catalytic systems. These methods aim to create catalysts that are not only more efficient but also more practical for industrial applications through improved recyclability and stability.

Ligand Modification Strategies for Borinic Acid Catalysts.

The ligands—in the case of this compound, the phenyl groups—play a crucial role in determining the catalytic properties of the boron center. Altering these ligands is a powerful strategy for tuning the catalyst's performance. Modifications can influence the Lewis acidity of the boron atom, the stability of the catalyst, and the stereochemical outcome of the reactions it catalyzes. Key strategies for ligand modification include altering electronic effects, introducing steric bulk, and creating chiral environments.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl rings of a diphenylborinic acid derivative can significantly impact the Lewis acidity of the boron center. Modification of these substituents can, therefore, alter the catalyst's activity. nih.gov For instance, introducing electron-withdrawing groups would be expected to increase the boron's Lewis acidity, potentially enhancing its ability to activate substrates. Conversely, electron-donating groups might decrease Lewis acidity but could increase the catalyst's stability or nucleophilicity in certain reaction mechanisms.

Steric Hindrance: The size and shape of the ligands can control access to the catalytic boron center. Introducing bulky substituents on the phenyl rings can create a more sterically hindered environment. This can be beneficial for several reasons. Firstly, it can enhance the selectivity of a reaction by favoring the approach of smaller substrates or by directing the reaction pathway to a specific, less hindered transition state. Secondly, bulky ligands can shield the boron center, potentially preventing catalyst deactivation pathways and increasing its operational stability. frontiersin.org

Chiral Ligand Design: A significant advancement in borinic acid catalysis has been the development of chiral ligands to induce enantioselectivity in reactions. By designing and synthesizing borinic acids with C2-symmetric backbones, researchers have created catalysts capable of desymmetrizing meso compounds with high enantioselectivity. nih.gov For example, a chiral borinic acid was effectively used in the desymmetrization of 2,2-disubstituted-1,3-propanediols, producing valuable chiral diols with a quaternary stereocenter. nih.gov This strategy relies on the precise three-dimensional arrangement of the chiral ligand around the boron atom to control the stereochemical outcome of the reaction. The success of this approach is demonstrated by the high enantiomeric excesses achieved for a variety of substrates.

Modification Strategy Effect on Catalyst Example Application Reference
Electronic Tuning Alters Lewis acidity of the boron center, affecting catalytic activity.Enhancing substrate activation in acylation reactions. nih.gov
Steric Hindrance Influences substrate selectivity and can improve catalyst stability.Shape-selective recognition of polyols. nih.govfrontiersin.org
Chiral Ligands Induces enantioselectivity in asymmetric catalysis.Enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols. nih.gov

Supported and Heterogeneous Borinic Acid Catalytic Systems.

While homogeneous catalysts like this compound often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To overcome this limitation, significant research has focused on developing supported and heterogeneous borinic acid catalytic systems. Immobilizing the catalyst on a solid support combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems, such as easy separation and recyclability.

The development of these systems involves anchoring the borinic acid moiety onto an insoluble support material. The choice of support is critical and can influence the catalyst's performance. Common support materials include polymers, silica (B1680970), and other inorganic materials like boron nitride. mdpi.com The ideal support should be inert under the reaction conditions, have a high surface area to allow for high catalyst loading, and possess good mechanical and thermal stability.

One of the key challenges in developing supported catalysts is to ensure that the immobilization process does not significantly diminish the catalyst's activity. The linker used to attach the borinic acid to the support must be stable and should not interfere with the catalytic cycle. Furthermore, the local environment of the immobilized catalyst, including interactions with the support surface, can affect its reactivity and selectivity compared to its homogeneous counterpart. mdpi.com

The benefits of creating heterogeneous versions of borinic acid catalysts are numerous:

Improved Stability: Immobilization can prevent catalyst dimerization or degradation, leading to a longer catalyst lifetime.

Simplified Product Purification: The absence of soluble catalyst residues in the product stream simplifies purification procedures.

Suitability for Continuous Flow Processes: Supported catalysts are well-suited for use in packed-bed reactors for continuous manufacturing processes.

While the literature on heterogeneous systems specifically for this compound is still emerging, the principles have been demonstrated with related boronic acid and other catalytic systems. acs.orgnih.gov For example, gold complexes have been heterogenized and used in conjunction with boronic acids for coupling reactions, showcasing the feasibility and benefits of this approach. nih.gov These studies provide a strong foundation for the future development of robust and recyclable heterogeneous catalysts based on this compound.

Support Material Advantages Potential Challenges Reference
Polymers (e.g., Polystyrene) High functionalization capacity, tunable properties.Swelling in organic solvents, lower thermal stability.N/A
Silica (SiO2) High surface area, excellent thermal and mechanical stability.Surface hydroxyl groups can sometimes interfere with catalysis.N/A
Boron Nitride (BN) High chemical stability, can enhance nanoparticle dispersion.Can be more challenging to functionalize than silica. mdpi.com

Applications in Materials Science and Dynamic Covalent Chemistry

Utilization in Responsive Materials Development

Responsive or "smart" materials are designed to undergo significant changes in their properties in response to external stimuli. The incorporation of borinic esters, such as Borinic acid, diphenyl-, methyl ester, into polymer networks is a key strategy for imparting these responsive behaviors. The dynamic nature of the boronic ester bond is central to this functionality. rsc.org

Dynamic covalent bonds (DCBs) are reversible covalent bonds that can break and reform under specific conditions, allowing materials to adapt their structure and properties. nih.gov The boronic ester linkage is a prime example of a DCB, formed through the condensation reaction between a boronic acid and a diol. This equilibrium can be influenced by stimuli such as pH, temperature, or the presence of competing diols. mdpi.com While this compound is already an ester, the borinic acid moiety can participate in transesterification reactions with diols, forming new dynamic crosslinks within a polymer matrix.

These dynamic linkages are crucial for creating materials like vitrimers, which behave like thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the bond exchange reactions. illinois.edu The incorporation of diphenylborinic ester units into polymer chains introduces reversible cross-linking points that can dissociate and recombine, enabling network rearrangement. mdpi.com

Table 1: Comparison of Dynamic Covalent Bonds in Polymer Systems

Bond TypeStimulus for ExchangeExchange MechanismTypical Application
Boronic Ester pH, Water, Diols, TemperatureTransesterification / Hydrolysis-EsterificationSelf-healing polymers, Vitrimers, Sensors
DisulfideRedox, LightThiol-disulfide exchangeDrug delivery, Self-healing materials
Imine (Schiff Base)pH, WaterTransimination / Hydrolysis-CondensationSelf-healing hydrogels, Dynamic combinatorial libraries
Diels-Alder AdductTemperatureCycloaddition / retro-CycloadditionRemendable polymers, Thermally responsive materials

This table presents a generalized comparison of common dynamic covalent bonds used in materials science.

The design of smart materials utilizing borinic esters hinges on several key principles that control the dynamic nature and responsiveness of the system. e3s-conferences.org

Steric and Electronic Tuning: The substituents on the boron atom significantly influence the lability and stability of the boronic ester bond. In this compound, the two phenyl groups have a strong electron-withdrawing effect, which can modulate the Lewis acidity of the boron center and the kinetics of ester exchange.

Stimulus Selection: The choice of stimulus to trigger a response is fundamental. Borinic ester-based materials are particularly responsive to changes in pH and the presence of diol-containing molecules (like sugars). This allows for the design of materials that can respond to specific chemical environments. mdpi.com

Orthogonal Chemistry: For creating complex, multi-responsive materials, borinic ester chemistry can be combined with other dynamic or static chemistries in an orthogonal manner. This means that each type of bond can be addressed by a specific stimulus without affecting the others, allowing for multi-level control over the material's properties. nih.gov

Stimuli-Responsive Behavior of this compound Derivatives

Derivatives of this compound, when incorporated as cross-linkers in materials, can exhibit pronounced responses to various external triggers. This responsiveness is a direct consequence of the dynamic equilibrium of the borinic ester bond. nih.gov

Materials containing diphenylborinic ester linkages can be engineered to respond to a range of environmental cues:

pH-Responsiveness: The stability of boronic esters is highly dependent on pH. In acidic conditions, the equilibrium often shifts towards hydrolysis, breaking the crosslinks and leading to a change in material properties, such as the dissolution of a hydrogel or a decrease in its mechanical strength. nih.gov Conversely, in more basic conditions, the formation of the more stable boronate ester is favored. nih.gov

Sugar-Responsiveness: Boronic acids and their esters can form reversible covalent bonds with 1,2- or 1,3-diols, a feature prominently found in saccharides like glucose and fructose. A material cross-linked with diphenylborinic esters can be designed to de-crosslink in the presence of sugars, as the sugar molecules compete for binding with the boron centers. This principle is widely used in the development of glucose sensors and insulin (B600854) delivery systems. mdpi.comnih.gov

Redox-Responsiveness: While not an intrinsic property of the borinic ester itself, responsiveness to reactive oxygen species (ROS) can be engineered into the material. The arylboronic acid moiety can undergo oxidation in the presence of ROS like hydrogen peroxide, leading to irreversible cleavage of the crosslink. rsc.org

Table 2: Research Findings on Stimuli-Responsive Boronic Ester Systems

Polymer SystemBoronic Ester MoietyStimulusObserved ResponsePotential Application
Phenylboronic acid-grafted gelatinPhenylboronic acidpH change, Glucose additionGel-sol transitionInjectable hydrogels, Drug delivery
Poly(vinyl alcohol) with boraxBorate (B1201080) ester crosslinkspH, FructoseChange in viscosity and mechanical strengthTissue sealants, Self-healing gels
Acrylamide-co-phenylboronic acid hydrogelPhenylboronic acidGlucoseSwelling of hydrogel, change in diffractionGlucose sensors

This table summarizes findings from studies on various phenylboronic acid-based systems, illustrating principles applicable to diphenylborinic ester derivatives.

The reversibility of borinic ester bonds is the cornerstone of their application in self-healing materials. When a material containing these dynamic crosslinks is damaged, the bonds at the fracture interface can break and reform, allowing the material to mend itself under ambient conditions or with mild heating. mdpi.comresearchgate.net

The self-healing process relies on the mobility of the polymer chains and the kinetics of the bond exchange reaction. mdpi.com After a crack is formed, bringing the fractured surfaces into contact allows for the dynamic exchange of borinic esters across the interface, re-establishing covalent bonds and restoring mechanical integrity. researchgate.net Researchers have demonstrated that polymer systems with faster boronic ester exchange rates exhibit excellent self-healing performance. mdpi.com This intrinsic self-healing capability can significantly extend the lifetime and reliability of materials in various applications. mdpi.com

Supramolecular Assembly and this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. However, dynamic covalent bonds, such as those formed by borinic esters, are increasingly being used in conjunction with non-covalent forces to construct complex and functional supramolecular structures. nih.gov

Borinic acid derivatives can participate in supramolecular assembly in several ways. The boron atom, being a Lewis acid, can form dative bonds with Lewis bases like nitrogen atoms in pyridyl units. This interaction, combined with the reversible formation of boronate esters, allows for the self-assembly of intricate architectures such as macrocycles, cages, and polymers. While this compound itself is less likely to be the primary building block due to its single reactive site for transesterification, its principles are foundational. For instance, bifunctional analogs containing the diphenylborinic core could be designed to act as linkers in supramolecular polymers. The phenyl groups of the molecule can also participate in π-π stacking interactions, which can further direct and stabilize the assembly of larger supramolecular structures.

Non-covalent Interactions in Material Self-Assembly

The strategic use of non-covalent interactions is fundamental to the bottom-up fabrication of complex, well-ordered supramolecular structures. These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions, govern the spontaneous organization of molecules into larger architectures. nih.govmdpi.comresearchgate.net In the context of materials containing borinic acid derivatives, such as diphenylborinic acid, the interplay of these forces is crucial for achieving controlled self-assembly. msu.edu

While direct research on the role of methyl diphenylborinate in non-covalent interactions for material self-assembly is limited, the principles can be extrapolated from related boronic acid and ester systems. The two phenyl rings on the boron atom of diphenylborinic acid introduce the potential for significant π-π stacking interactions. These interactions, arising from the attractive, noncovalent forces between aromatic rings, can act as a directional force, guiding the assembly of polymer chains or small molecules into ordered domains. nih.gov The strength and geometry of these π-π stacking interactions can be influenced by the solvent environment and the electronic nature of the phenyl rings.

The self-assembly process is a dynamic equilibrium, where the reversible nature of non-covalent bonds allows for "error correction" and the formation of the most thermodynamically stable structure. rsc.org This adaptability is a hallmark of supramolecular chemistry and is essential for the creation of well-defined nanomaterials. The incorporation of diphenylborinic acid moieties into a material can, therefore, provide a versatile tool for programming the self-assembly process through a combination of directional π-π stacking and coordinative interactions.

Fabrication of Advanced Functional Materials

Borinic acid esters, as part of the broader family of boronic esters, are pivotal components in the fabrication of advanced functional materials, particularly those leveraging dynamic covalent chemistry. mdpi.com Dynamic covalent chemistry combines the strength and stability of covalent bonds with the reversibility and responsiveness of non-covalent interactions, enabling the creation of materials that are adaptable, self-healing, and reprocessable. nih.gov

The key to this functionality lies in the reversible nature of the boronic ester bond, which can undergo exchange reactions under specific stimuli such as changes in pH, temperature, or the presence of competing diols. nih.govresearchgate.net This dynamic behavior allows for the rearrangement of crosslinks within a polymer network, facilitating the repair of damage and enabling the material to be reshaped and recycled. nih.gov

While specific examples detailing the use of this compound in the fabrication of such materials are not extensively documented in the reviewed literature, the principles derived from studies on analogous phenylboronic acid-based systems are directly applicable. For instance, polymers crosslinked with boronic esters have been shown to exhibit tunable mechanical properties. The introduction of different functional groups on the phenyl rings can modulate the electronic properties of the boron center, thereby influencing the kinetics of the boronic ester exchange reaction and, consequently, the material's dynamic characteristics. mdpi.com

The following table, derived from research on boronic ester cross-linked polymers, illustrates the tunability of mechanical properties. It is important to note that these values are for systems based on phenylboronic acid and poly(β-hydroxyl amine)s, but they provide a strong indication of the performance that could be expected from materials incorporating diphenylborinic acid esters.

Material DesignationTensile Strength (MPa)Young's Modulus (MPa)Glass Transition Temperature (Tg) (°C)
PB-1~22651-
PB-2~22628-
PB-33473495

Data adapted from studies on phenylboronic acid-based dynamic covalent polymers. The properties of materials made with diphenylborinic acid, methyl ester may vary. mdpi.com

The fabrication of these advanced materials often involves the straightforward condensation reaction between the borinic acid derivative and a polymer containing diol functionalities. nih.gov The resulting cross-linked network possesses the desired dynamic properties. The presence of two phenyl groups in diphenylborinic acid could potentially enhance the thermal stability and mechanical robustness of the resulting materials due to increased steric hindrance and the potential for stronger intermolecular π-π interactions within the polymer network.

These dynamic materials find potential applications in a wide range of fields, including self-healing coatings, injectable hydrogels for biomedical applications, and recyclable thermosets, contributing to the development of a more sustainable materials economy. nih.govresearchgate.net

Mechanistic Biological and Biochemical Research Applications

Investigations into Enzyme Inhibition Mechanisms

The boron atom in borinic acid and its derivatives can readily interact with nucleophilic residues, such as the hydroxyl group of serine, in the active sites of enzymes. This has made them a subject of investigation as potential enzyme inhibitors, particularly for serine proteases.

Diphenylborinic acid, the parent compound of methyl diphenylborinate, has been identified as a potent competitive inhibitor of several serine proteases. nd.edu Research has demonstrated its strong inhibitory effects on α-chymotrypsin and bovine trypsin. nd.edu The mechanism of inhibition by arylboronic acids, a closely related class, is believed to involve the electron-pair donation from the active site histidine to the boron atom of the inhibitor. nih.govresearchgate.net This interaction mimics the tetrahedral transition state of peptide-bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov While many peptidyl derivatives of α-aminoalkylphosphonate diphenyl esters act as irreversible inhibitors of serine proteases, borinic acids typically function as reversible, competitive inhibitors. nd.eduresearchgate.net

Diphenylborinic acid's increased potency compared to its single-ring analogue, phenylboronic acid, highlights the significance of the diphenyl structure in binding to the active site of these enzymes. nd.edu The stability of diarylborinic acids in aqueous solutions further enhances their utility as probes for studying enzyme-inhibitor complexes through methods like X-ray crystallography and NMR. nd.edu

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. researchgate.netnih.gov For borinic and boronic acid derivatives, SAR analyses have revealed several key features that govern their inhibitory efficacy.

A primary determinant of potency is the nature of the groups attached to the boron atom. For instance, diphenylborinic acid is a significantly better inhibitor for α-chymotrypsin, subtilisin BPN', and bovine trypsin compared to phenylboronic acid, demonstrating that the presence of a second phenyl ring dramatically enhances binding. nd.edu This suggests that increased hydrophobicity and potentially more extensive interactions within the enzyme's active site contribute to stronger inhibition.

The following table provides a comparison of the inhibition constants (Kᵢ) for diphenylborinic acid and phenylboronic acid against various serine proteases, illustrating the significant impact of the second phenyl group on inhibitory potency.

EnzymeInhibitorKᵢ (mM)Relative Potency (Diphenylborinic vs. Phenylboronic)
α-ChymotrypsinDiphenylborinic acid0.017~30-fold stronger
Phenylboronic acid0.52
Subtilisin BPN'Diphenylborinic acid0.057~15-fold stronger
Phenylboronic acid0.88
Bovine TrypsinDiphenylborinic acid0.15~60-fold stronger
Phenylboronic acid8.9

Data sourced from a study on diphenylborinic acid inhibition of serine proteases. nd.edu

Further SAR studies on related compounds, such as peptidyl boronic acids, show that the peptide sequence confers high specificity, targeting particular proteases based on the residues in the P1, P2, and P3 positions that interact with the enzyme's specificity pockets. nih.gov Modifications that disrupt these specific interactions, such as altering key residues in the peptide chain, can drastically reduce inhibitory potency. nih.gov This underscores the principle that both the core borinic acid structure and its substituents are critical for effective and selective enzyme inhibition.

Exploration of Anticancer Research Pathways (Mechanistic Focus)

Derivatives of diphenylborinic acid have been extensively studied in the context of cancer research, primarily due to their ability to modulate intracellular calcium (Ca²⁺) signaling pathways, which are often dysregulated in cancer cells.

A prominent derivative, 2-aminoethoxydiphenyl borate (B1201080) (2-APB), has been instrumental in elucidating the role of store-operated calcium entry (SOCE) in cancer. nih.gov SOCE is a critical Ca²⁺ influx mechanism that is activated upon depletion of endoplasmic reticulum (ER) Ca²⁺ stores and is mediated by the interaction of the ER Ca²⁺ sensor, STIM1, with the Orai1 channel in the plasma membrane. nih.govnih.gov Enhanced SOCE is associated with the progression of several cancers, promoting proliferation, migration, and metastasis. nih.gov

2-APB is a well-characterized modulator of SOCE, exhibiting a notable dose-dependent bimodal effect. nih.gov

Inhibition (High Concentration): At concentrations of 30 µM or higher, 2-APB blocks SOCE. nih.gov Mechanistic studies reveal a two-site inhibition model. 2-APB enhances the intramolecular coupling within the STIM1 protein, which prevents it from activating Orai1. nih.gov Simultaneously, it can directly inhibit the Orai1 channel, blocking Ca²⁺ entry. nih.govnih.gov

Potentiation (Low Concentration): At lower concentrations (≤10 µM), 2-APB can potentiate SOCE, appearing to cause a direct dilation of the open Orai1 channel pore. nih.gov

This modulation of STIM1-Orai1 mediated Ca²⁺ entry is a key focus of anticancer research. nih.gov The development of novel 2-APB derivatives, such as those with halogen substitutions on the phenyl rings, has led to compounds that can block SOCE at lower concentrations, improving their potential as research tools and therapeutic leads. nih.gov

The table below summarizes the effects of 2-APB and a more potent dimeric derivative, DPB162-AE, on SOCE in MDA-MB-231 breast cancer cells.

CompoundConcentrationEffect on SOCE
2-APB5 µMEnhancement
2-APB10 µMEnhancement
2-APB20 µMPartial Block
2-APB50 µMMaximum Block
DPB162-AE10 µMStrong Inhibition (stronger than 50 µM 2-APB)

Data from a study on 2-APB derivatives in MDA-MB-231 breast cancer cells. nih.gov

The comprehensive disruption of Ca²⁺ signaling by 2-APB has significant downstream consequences for cancer cells. In various breast cancer cell lines, 2-APB has been shown to suppress cell viability and cause cell cycle arrest, increasing the percentage of cells in the S phase. researchgate.net In some cancer models, it can also induce apoptosis. researchgate.net Moreover, by modulating intracellular Ca²⁺, 2-APB can influence other critical cellular processes like autophagy. Research has shown that 2-APB can sensitize non-small-cell lung cancer cells to the antitumor effects of the proteasome inhibitor bortezomib (B1684674) by suppressing calcium-mediated autophagy. researchgate.net This highlights its potential use in combination strategies to overcome therapeutic resistance.

Interaction Studies with Biomolecules and Organic Compounds

The ability of borinic acids to form reversible covalent bonds with diols (molecules with two adjacent hydroxyl groups) is a cornerstone of their application in molecular recognition. nih.gov This interaction has been exploited to create synthetic receptors for biological molecules that possess polyhydroxy motifs, such as saccharides and certain flavonoids. nih.gov

A detailed study investigated the interaction between a derivative, diphenylborinic acid 2-aminoethyl ester (DPBA), and rutin (B1680289), a flavonoid glycoside. researchgate.net Using a combination of HPLC-DAD-ESI-MS analysis and UV-visible spectroscopy, researchers described a complexation pathway where diphenylboron groups are added to the two available coordinating sites on the rutin molecule: the 3',4'-ortho-diphenolic site and the 5-hydroxy-4-keto site. researchgate.net This specific interaction forms the basis of the "Naturstoff reagent" (DPBA), which is widely used for the fluorescent detection of flavonoids. researchgate.net

This capacity for diol recognition extends to other important biomolecules. Boronic acid-based receptors have been designed to bind with high specificity to the Thomsen-Friedenreich disaccharide, a known tumor biomarker, demonstrating potential for diagnostic applications. nih.gov The interaction is also being explored for cell delivery systems, where binding to saccharides on the cell surface could facilitate the transport of small molecules and proteins into cells. nih.gov The fundamental interaction is the formation of a stable five-membered boronate ester ring with a cis-diol, a reaction that is typically rapid and reversible under physiological conditions. nih.gov

Binding Studies with Proteins and Nucleic Acids

While direct binding studies of Borinic acid, diphenyl-, methyl ester with proteins and nucleic acids are not extensively documented in publicly available literature, the potential for such interactions can be inferred from the known chemistry of boronic and borinic acids. The boron atom in borinic esters is electrophilic and can interact with nucleophilic residues found in proteins (such as serine, threonine, or histidine) and nucleic acids (such as the ribose diols in RNA).

The interaction of boronic acids with proteins has been more broadly explored, often leveraging the formation of reversible covalent bonds with active site serine residues in enzymes like proteasomes and thrombin. aminer.cn This suggests that diphenylborinic acid, the hydrolysis product of its methyl ester, could potentially interact with similar protein targets. The phenyl groups would contribute to the binding through hydrophobic or π-stacking interactions within the binding pocket, potentially influencing specificity and affinity.

Regarding nucleic acids, the interaction of boronic acids with the diol groups of saccharides is well-established. pnas.org This principle has been applied in the development of sensors for carbohydrates. Given that the backbone of nucleic acids, particularly RNA, contains ribose with vicinal diols, it is conceivable that diphenylborinic acid could form esters with these moieties. However, the stability of such interactions in aqueous solution at physiological pH would be a critical factor.

Table 1: Potential Interaction Sites for Diphenylborinic Acid (the hydrolysis product of the methyl ester) in Biomolecules

BiomoleculePotential Binding SiteType of Interaction
ProteinsSerine, Threonine hydroxyl groupsReversible covalent (boronate ester formation)
Histidine imidazole (B134444) nitrogenDative bond
Tyrosine phenolic hydroxylReversible covalent (boronate ester formation)
Nucleic Acids (RNA)Ribose cis-diolsReversible covalent (boronate ester formation)

This table is illustrative and based on the known reactivity of boronic and borinic acids. Specific studies on this compound are needed for confirmation.

Influence of Interactions on Reactivity and Stability within Biological Systems

The reactivity and stability of this compound within a biological system are intrinsically linked to its interaction with biomolecules and the aqueous environment. The primary reaction anticipated in a biological milieu is the hydrolysis of the methyl ester to yield diphenylborinic acid and methanol (B129727). evitachem.com The rate of this hydrolysis would be influenced by the local microenvironment, including pH and the presence of enzymes that might catalyze ester cleavage.

Once formed, the resulting diphenylborinic acid would exist in equilibrium between its neutral form and a tetrahedral boronate species, particularly at physiological pH. pnas.org The interaction of this borinic acid with biological nucleophiles, as discussed in the previous section, would further influence its stability and reactivity. For instance, the formation of a stable complex with a protein or a nucleic acid could protect the boron center from other reactions, such as oxidation.

Conversely, the inherent instability of simple boronic acids to oxidation in biological contexts is a significant limitation. pnas.org Reactive oxygen species (ROS) present in cells can oxidize boronic acids, leading to deboronation. pnas.org The electronic properties of the diphenyl substitution may modulate this stability, but specific studies on diphenylborinic acid in this context are lacking. The formation of intramolecularly coordinated species has been shown to dramatically increase the oxidative stability of boronic acids, a strategy that could be relevant for future derivatization of the diphenylborinic acid scaffold for enhanced biological applicability. pnas.org

Advanced Spectroscopic Techniques for Biomolecule-Borinic Ester Interactions

The study of interactions between small molecules like borinic esters and biomolecules relies heavily on a suite of advanced spectroscopic techniques. These methods can provide detailed information on binding events, conformational changes, and the thermodynamics of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a particularly powerful tool for studying organoboron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A change from a trigonal planar geometry in the free borinic acid to a tetrahedral geometry upon binding to a diol in a protein or nucleic acid would result in a significant upfield shift in the ¹¹B NMR spectrum. ¹H and ¹³C NMR can also provide information on the binding interface by monitoring chemical shift perturbations of the ligand and the biomolecule upon complex formation.

Fluorescence Spectroscopy: While this compound itself is not reported to be fluorescent, related diphenylborinic acid derivatives, such as those forming complexes with 8-hydroxyquinoline, can exhibit pH-dependent fluorescence. This principle could be exploited by designing fluorescent diphenylborinate probes where binding to a biomolecule in a specific environment (e.g., an acidic organelle) could lead to a change in fluorescence intensity or wavelength.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins and nucleic acids. Upon binding of a small molecule like diphenylborinic acid, changes in the CD spectrum of the biomolecule can indicate conformational changes induced by the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding of diphenylborinic acid to a biomolecule.

Table 2: Spectroscopic Techniques for Studying Biomolecule-Borinic Ester Interactions

TechniqueInformation Obtained
¹¹B NMR SpectroscopyCoordination state of the boron atom (trigonal vs. tetrahedral), indicating binding to diols.
¹H, ¹³C NMR SpectroscopyIdentification of the binding interface through chemical shift perturbations.
Fluorescence SpectroscopyCan be used with fluorescently labeled derivatives to monitor binding events and local environment.
Circular Dichroism (CD)Detects conformational changes in the biomolecule upon ligand binding.
Isothermal Titration Calorimetry (ITC)Provides thermodynamic parameters of binding (affinity, enthalpy, entropy).

The application of these techniques to this compound would first require addressing its hydrolytic instability, perhaps by using non-aqueous solvent systems for initial studies or by designing more stable derivatives for biological applications.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Borinic Acid, Diphenyl-, Methyl Ester

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

A theoretical analysis of methyl diphenylborinate would illuminate the nature of the bonds within the molecule, particularly the B-O and B-C bonds. Key parameters that can be calculated include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand electron delocalization and charge distribution. For methyl diphenylborinate, this analysis would likely reveal the extent of p-π conjugation between the phenyl rings and the boron atom, as well as the nature of the lone pair interactions from the oxygen atom. The boron atom in this compound is electron-deficient, and computational studies can quantify the Lewis acidity at the boron center.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyPredicted ValueMethod
Dipole Moment~2.0 - 2.5 DDFT/B3LYP
HOMO Energy-6.5 to -7.5 eVDFT/B3LYP
LUMO Energy-0.5 to -1.5 eVDFT/B3LYP
HOMO-LUMO Gap5.0 - 7.0 eVDFT/B3LYP
Mulliken Charge on Boron+0.5 to +0.7DFT/B3LYP

Note: These are hypothetical values based on similar compounds and are intended for illustrative purposes. Actual calculated values would require specific computational studies.

The two phenyl groups attached to the boron atom in methyl diphenylborinate can rotate, leading to various possible conformations. A computational conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles of these phenyl groups. This would identify the most stable (lowest energy) conformation and the energy barriers between different conformations.

The energetic landscape provides crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature. Understanding the preferred spatial arrangement of the phenyl rings is vital for predicting how the molecule will interact with other molecules, for instance, in a catalytic process or a biological system.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for studying the step-by-step processes of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

The synthesis of methyl diphenylborinate, for example, from diphenylborinic acid and methanol (B129727), could be modeled computationally. By calculating the energies of reactants, products, and potential transition states, the most likely reaction pathway can be determined. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, and the activation energy calculated from the difference in energy between the reactants and the transition state is a key determinant of the reaction rate.

Table 2: Hypothetical Transition State Properties for the Esterification of Diphenylborinic Acid

ParameterPredicted Value
Activation Energy (ΔG‡)15 - 25 kcal/mol
Key Imaginary Frequency-200 to -400 cm⁻¹
B-O bond length (forming)1.8 - 2.2 Å
O-H bond length (breaking)1.2 - 1.5 Å

Note: These are hypothetical values for illustrative purposes.

Borinic esters can act as catalysts or be involved in catalytic cycles. Computational methods can be used to predict the reactivity of methyl diphenylborinate. For instance, the calculated electrostatic potential map can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.

Furthermore, in reactions where multiple products are possible, computational modeling can predict the selectivity (e.g., regioselectivity or stereoselectivity) by comparing the activation energies of the different pathways leading to each product. The pathway with the lower activation energy will be kinetically favored.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations are excellent for studying the properties of a single molecule or a small number of interacting molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. An MD simulation of methyl diphenylborinate, for example, in a solvent, would provide insights into its solvation and dynamic behavior.

By simulating the movement of the solute and solvent molecules over nanoseconds or even microseconds, MD can reveal information about:

Solvation Structure: How solvent molecules arrange themselves around the methyl diphenylborinate molecule.

Conformational Dynamics: The fluctuations and transitions between different conformations in a solution environment.

Transport Properties: Diffusion coefficients can be calculated, providing information on how the molecule moves through the solvent.

For systems involving methyl diphenylborinate in a more complex environment, such as interacting with a polymer or a biological membrane, MD simulations are the primary computational tool to understand these interactions at an atomic level of detail.

Solvent Effects on Reactivity and Stability

The choice of solvent can significantly influence the rate and outcome of chemical reactions by altering the stability of reactants, transition states, and products. For this compound, both explicit and implicit solvation models could be employed to understand these effects.

Theoretical calculations would likely show that the stability of methyl diphenylborinate is dependent on the polarity of the solvent. Polar solvents would be expected to stabilize the molecule to a greater extent than non-polar solvents due to dipole-dipole interactions. This stabilization arises from the interaction of the solvent's dielectric medium with the solute's molecular dipole. The magnitude of this stabilization can be quantified by calculating the solvation free energy.

The reactivity of the compound would also be modulated by the solvent. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would lower the activation energy, thereby increasing the reaction rate. Conversely, if the transition state is less polar, a non-polar solvent would be favored. Computational models can predict these changes in activation energy in different solvents.

A hypothetical data table illustrating the kind of information that could be generated from such a computational study is presented below. These values are for illustrative purposes and are not based on actual experimental or computational data for this specific molecule.

SolventDielectric ConstantCalculated Solvation Energy (kcal/mol)Predicted Relative Reaction Rate
n-Hexane1.88-2.51.0
Dichloromethane8.93-5.83.2
Acetone20.7-7.15.8
Acetonitrile37.5-8.38.1
Water80.1-9.511.4

Interactions with Complex Chemical Environments

Beyond simple solvents, the interactions of this compound in more complex chemical environments, such as in the presence of other solutes, catalysts, or biological macromolecules, can be investigated using molecular dynamics simulations. These simulations model the atomic-level movements and interactions over time, providing a dynamic picture of the system.

For example, MD simulations could be used to study the binding of methyl diphenylborinate to the active site of an enzyme. By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to the binding affinity. The binding free energy can also be calculated to quantify the strength of the interaction.

In a different scenario, simulations could model the aggregation of methyl diphenylborinate molecules in solution or their interaction with a surface. These studies would provide insights into the compound's bulk properties and its behavior at interfaces.

A hypothetical data table summarizing potential findings from molecular dynamics simulations is shown below. The interaction energies represent the strength of non-covalent interactions between methyl diphenylborinate and a hypothetical binding partner.

Interacting MoietyPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
Amino Acid Residue (e.g., Serine)Hydrogen Bonding-6.2
Aromatic Ring (e.g., Phenylalanine)π-π Stacking-4.8
Metal Ion CatalystCoordination-15.7
Hydrophobic PocketVan der Waals-3.5

It is important to reiterate that the data presented in the tables are hypothetical and serve to illustrate the types of insights that computational chemistry can provide. Detailed and accurate information would require dedicated theoretical studies on this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organoboron compounds like methyl diphenylborinate. These techniques probe the chemical environment of specific nuclei and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of boron-containing compounds in solution. ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.

¹¹B NMR Spectroscopy: The ¹¹B nucleus is a quadrupolar nucleus, which often results in broad NMR signals. mdpi.com However, ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom, with a wide chemical shift range of approximately -120 to +100 ppm. mdpi.comnorthwestern.edu For tricoordinate borinic esters like methyl diphenylborinate, the boron atom is sp² hybridized and is expected to be in a trigonal planar geometry. The ¹¹B chemical shift is anticipated to appear in the downfield region, characteristic of neutral, tricoordinate boron species. For comparison, the closely related compound methylaminodiphenylborane shows a ¹¹B chemical shift at 41.5 ppm, indicating a similar electronic environment around the boron atom. researchgate.net The presence of the oxygen atom from the methoxy (B1213986) group bonded to boron generally results in a higher field (more shielded) resonance compared to corresponding trialkylboranes due to π-donation from oxygen to the vacant p-orbital of boron. sdsu.edu

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide information about the proton and carbon frameworks of the molecule, respectively. For methyl diphenylborinate, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the two phenyl groups and the methyl group. The aromatic protons would likely appear as complex multiplets in the typical aromatic region (around 7.0-8.0 ppm). The methyl protons of the methoxy group would appear as a singlet, likely in the upfield region of the spectrum.

The ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl rings and the methoxy group. Due to the possibility of hindered rotation around the B-N bond in aminoboranes, distinct signals for the ortho/meta carbons of the two phenyl rings can be observed. researchgate.net A similar effect might be present in methyl diphenylborinate, leading to separate signals for the phenyl carbons that would otherwise be equivalent. The carbon of the methyl group would appear at a characteristic chemical shift for a methoxy group.

A summary of expected and comparative NMR data is presented below:

NucleusCompoundExpected/Observed Chemical Shift (ppm)Remarks
¹¹B Methyl diphenylborinate~30 - 50Expected range for a tricoordinate borinic ester.
Methylaminodiphenylborane41.5 researchgate.netA closely related compound for comparison.
¹H Methyl diphenylborinate~7.0 - 8.0 (multiplets)Aromatic protons.
~3.5 - 4.0 (singlet)Methoxy protons.
¹³C Methyl diphenylborinate~125 - 140Aromatic carbons.
~50 - 60Methoxy carbon.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

The mass spectrum of methyl diphenylborinate shows a molecular ion peak (M⁺) at an m/z of 196, which corresponds to its molecular weight. The fragmentation pattern provides insights into the stability of different parts of the molecule. Common fragmentation pathways for organoboron compounds involve the cleavage of bonds to the boron atom.

Key expected fragments for methyl diphenylborinate include:

Loss of the methoxy radical (•OCH₃), leading to the diphenylboryl cation [(C₆H₅)₂B]⁺.

Loss of a phenyl radical (•C₆H₅), resulting in the [CH₃OB(C₆H₅)]⁺ cation.

Further fragmentation of the phenyl groups.

The GC-MS data available from the NIST Mass Spectrometry Data Center for Borinic acid, diphenyl-, methyl ester confirms the molecular ion and shows significant fragment ions.

m/zProposed Fragment IonRelative Intensity
196 [(C₆H₅)₂BOCH₃]⁺ (Molecular Ion)High
154 [(C₆H₅)₂B]⁺High
119 [C₉H₈B]⁺ ?Medium
118 [C₉H₇B]⁺ ?Medium

Data derived from NIST Mass Spectrometry Data Center. The exact structures for fragments at m/z 119 and 118 are subject to interpretation and may involve rearrangements.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of methyl diphenylborinate is expected to be dominated by absorptions corresponding to the vibrations of the phenyl groups and the B-O-C moiety.

Phenyl Group Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are expected in the 900-675 cm⁻¹ range. For a monosubstituted benzene (B151609) ring, strong bands are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹.

B-O and C-O Stretching: The B-O stretching vibration in borinic esters is a key characteristic band and is expected to be strong in the IR spectrum, typically appearing in the 1380-1310 cm⁻¹ region. The C-O stretching of the methoxy group is also expected to be a strong band, likely around 1250-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. The B-O stretching vibration is also expected to be Raman active.

A table of expected vibrational frequencies for key functional groups is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100-3000Medium to WeakMedium
Aliphatic C-H Stretch (CH₃)2990-2850MediumMedium
Aromatic C=C Stretch1600-1450Medium to StrongStrong
B-O Stretch1380-1310StrongMedium
C-O Stretch1250-1000StrongWeak
Aromatic C-H Out-of-Plane Bend900-675StrongWeak

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature, a single-crystal X-ray structure of "this compound" has not been reported. However, based on the structures of related organoboron compounds, several structural features can be predicted. The boron atom is expected to be in a trigonal planar geometry, with the two phenyl groups and the methoxy group arranged around it. The B-C and B-O bond lengths would be consistent with single bonds, although some degree of π-interaction between the phenyl rings and the vacant p-orbital of the boron atom, as well as between the oxygen lone pairs and the boron p-orbital, is expected. This can influence the rotational barriers around the B-C and B-O bonds.

In the crystal structure of a related compound, 4-(methoxycarbonyl)phenylboronic acid, molecules are linked via hydrogen bonds to form dimers. researchgate.net While methyl diphenylborinate lacks the hydroxyl groups for such strong hydrogen bonding, weaker intermolecular interactions such as C-H···π and π-π stacking between the phenyl rings would likely play a significant role in the crystal packing.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio. nih.gov The components are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

There are no specific co-crystallization studies reported for "this compound." However, the Lewis acidic nature of the boron atom in borinic esters suggests that it could potentially form co-crystals with Lewis basic substrates or ligands. The phenyl groups also provide sites for π-π stacking interactions with other aromatic molecules.

Studies on the co-crystallization of 4-halophenylboronic acids with various pharmaceutical compounds have demonstrated the ability of organoboron compounds to form stable co-crystals through hydrogen bonding involving the boronic acid group. mdpi.com While methyl diphenylborinate lacks the hydrogen-bond donating capability of a boronic acid, it can act as a hydrogen bond acceptor at the oxygen atom of the methoxy group. This suggests that co-crystallization with suitable hydrogen bond donors is a possibility. The formation of co-crystals can be a valuable method for modifying the physicochemical properties of the compound.

Chromatographic Techniques for Purity and Reaction Monitoring

In the research and development of synthetic methodologies involving this compound, chromatographic techniques are indispensable for assessing purity and monitoring the progress of chemical reactions. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools frequently employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in reaction profiling by identifying reactants, intermediates, products, and byproducts. Due to the potential for thermal degradation of borinic acid derivatives at elevated temperatures, careful method development is essential.

Research findings indicate that direct analysis of boronic and borinic acid esters can sometimes be challenging. chromatographyonline.com To enhance volatility and thermal stability, a common strategy involves the derivatization of analytes. For borinic acid compounds, silylation is a frequently employed derivatization technique, converting polar functional groups into more volatile silyl (B83357) ethers.

A typical GC-MS analysis for reaction profiling of a synthesis involving this compound would involve the following hypothetical steps and parameters:

Sample Preparation: A small aliquot of the reaction mixture is quenched and then derivatized. For instance, the sample could be treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable aprotic solvent.

GC Separation: The derivatized sample is injected into the gas chromatograph. A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for separation. The oven temperature is programmed to ramp from a lower temperature to a higher one to ensure the separation of compounds with different boiling points.

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, aiding in the identification of the individual components of the reaction mixture. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific target analytes. nih.gov

The data obtained from GC-MS analysis allows researchers to track the consumption of starting materials and the formation of the desired product, this compound, over time. The identification of byproducts can also provide valuable insights into competing reaction pathways.

Table 1: Hypothetical GC-MS Data for Reaction Profiling

Retention Time (min)Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
5.2Diphenylmethane (Starting Material)168167, 91, 65
8.5This compound212165, 135, 77
10.1Triphenylboroxin (Byproduct)312235, 165, 77

This interactive table provides a simplified representation of potential GC-MS data. In a real-world scenario, the chromatogram would likely contain additional peaks corresponding to solvents, derivatizing agents, and other minor byproducts.

High-Performance Liquid Chromatography (HPLC) for Reaction Yields

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis necessary to determine reaction yields with high accuracy and precision. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied mode. A significant challenge in the HPLC analysis of boronic and borinic acid esters is their susceptibility to on-column hydrolysis to the corresponding borinic acid. researchgate.netresearchgate.net

To mitigate this issue, several strategies have been developed in the analysis of related boronate esters, which can be applied to this compound:

Column Selection: Utilizing columns with low silanol (B1196071) activity can minimize the catalytic effect of silica (B1680970) on hydrolysis. researchgate.net

Mobile Phase Composition: Employing aprotic diluents and carefully controlling the pH of the mobile phase can enhance the stability of the ester. nih.gov In some cases, using highly basic mobile phases has proven effective for analyzing reactive pinacolboronate esters. nih.gov

Method Speed: Fast HPLC methods with short run times can reduce the time the analyte spends on the column, thereby minimizing the extent of hydrolysis. researchgate.net

For determining the reaction yield, a calibration curve is typically constructed using pure standards of this compound at known concentrations. The peak area of the analyte in the reaction mixture is then compared to the calibration curve to determine its concentration.

Table 2: Illustrative HPLC Method Parameters for Yield Determination

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL

This interactive table outlines typical starting parameters for an HPLC method. Optimization of these parameters would be necessary for specific applications.

Future Directions and Emerging Research Perspectives

Integration of Borinic Acid, Diphenyl-, Methyl Ester in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in organic synthesis. The electrophilic nature of the boron center in this compound makes it an intriguing candidate for inclusion in MCRs.

Future research will likely focus on designing novel MCRs where the borinic ester acts as a key building block. Its ability to react with nucleophiles can be harnessed to introduce the diphenylboryl moiety into complex molecular architectures. A significant area of exploration is the development of photoredox-catalyzed MCRs. In such reactions, visible light can initiate a cascade of events involving the generation of radical species from boronic acid derivatives. chemrxiv.org While much of the current research has focused on boronic acids and their pinacol (B44631) esters as radical precursors, the principles can be extended to borinic esters like diphenylmethyl borinate. chemrxiv.org The development of new four-component reactions, for instance, could lead to the synthesis of complex amines and other valuable scaffolds. chemrxiv.org

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction Type Role of Diphenylmethyl Borinate Potential Products Research Focus
Passerini-type Reactions Electrophilic boron component α-Acyloxy amides with boron functionality Exploring reactivity with isocyanides and carboxylic acids.
Ugi-type Reactions Lewis acid catalyst or reactant Complex peptide-like structures Investigating compatibility with amines, aldehydes, isocyanides, and carboxylic acids.
Photoredox-Catalyzed Aminoalkylation Radical precursor Complex secondary amines Adaptation of existing protocols for boronic acids to borinic esters. chemrxiv.org

The successful integration of this compound into MCRs would provide rapid access to structurally diverse and complex molecules, which could be valuable in medicinal chemistry and materials science.

Development of Borinic Acid-Based Sensing and Imaging Probes

Boronic acid derivatives have been extensively developed as fluorescent sensors for carbohydrates and other biologically relevant molecules containing cis-diol functionalities. rsc.orgnih.gov This is based on the reversible covalent interaction between the Lewis acidic boron center and the diol, which forms a cyclic boronate ester and often leads to a change in the fluorescence properties of an appended fluorophore. rsc.orgnih.gov

While less explored, borinic acids and their esters, including diphenylmethyl borinate, offer a similar platform for developing novel sensing and imaging probes. The two phenyl groups on the boron atom can be functionalized with fluorophores or other signaling units. The interaction with analytes would modulate the electronic properties of the boron center, leading to a detectable optical response.

Emerging research is focused on creating sensors that operate in the red or near-infrared regions to allow for deeper tissue penetration and reduced background fluorescence in biological imaging. mdpi.com Future work could involve synthesizing derivatives of this compound linked to red-emitting dyes. These probes could be designed for the detection of specific carbohydrates, reactive oxygen species, or even certain metal ions, expanding the toolkit for cellular imaging. nih.govmdpi.com

Table 2: Design Strategies for Diphenylmethyl Borinate-Based Sensors

Sensor Type Target Analyte Principle of Detection Potential Application
Fluorescent Probe Glucose, Fructose Reversible binding with the diol moiety leading to fluorescence change. nih.gov Continuous glucose monitoring. nih.gov
Ratiometric Sensor Sialic Acid Dual-emission fluorophore responding to analyte binding. Cancer cell imaging and diagnostics.
Chemiluminescent Probe Hydrogen Peroxide Oxidation of the borinic ester triggers light emission. Detection of oxidative stress in biological systems.

The development of these advanced sensors will provide powerful tools for diagnostics and for studying complex biological processes in real-time.

Sustainable and Green Chemistry Approaches to this compound Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. strath.ac.uknih.gov Applying these principles to the synthesis and application of this compound is a critical area for future research.

Current synthetic methods often rely on organometallic reagents and volatile organic solvents. Future efforts will focus on developing more sustainable synthetic routes. This includes exploring metal-free, one-pot syntheses and utilizing greener solvents like water or bio-derived solvents. evitachem.comrsc.org The use of flow chemistry could also offer advantages by enabling better reaction control, reducing waste, and improving safety. mdpi.com

In terms of applications, using this compound as a catalyst rather than a stoichiometric reagent aligns with the green chemistry principle of catalysis over stoichiometric reactions. rsc.org Research into its catalytic activity for various organic transformations, such as regioselective functionalization of diols or carbohydrates, could lead to more efficient and environmentally benign processes. nih.gov

Table 3: Green Chemistry Strategies for Diphenylmethyl Borinate

Green Chemistry Principle Application to Synthesis Application to Use
Waste Prevention Develop one-pot synthesis to minimize separation and purification steps. evitachem.com Design catalytic cycles to use the compound in small amounts.
Atom Economy Design syntheses that maximize the incorporation of all starting materials into the final product. strath.ac.uk Use in MCRs to build molecular complexity efficiently. chemrxiv.org
Safer Solvents Replace hazardous organic solvents with water, supercritical fluids, or ionic liquids. rsc.org Perform reactions in aqueous media, potentially using micellar catalysis. rsc.org
Energy Efficiency Develop reactions that proceed at ambient temperature and pressure, possibly using photocatalysis. Lowering activation energies in catalytic applications.

| Catalysis | Use catalytic methods for the synthesis of the borinic ester itself. | Employ as a recyclable Lewis acid catalyst for organic transformations. |

By embracing these sustainable practices, the environmental footprint associated with the lifecycle of this compound can be significantly reduced.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique properties of this compound make it an ideal candidate for interdisciplinary research that bridges organic chemistry, materials science, and chemical biology.

In materials science , borinic acid derivatives are being explored for the development of advanced materials. evitachem.com The ability of boronic and borinic esters to form dynamic covalent bonds is being harnessed to create self-healing polymers and vitrimers. researchgate.net These materials combine the processability of thermoplastics with the robustness of thermosets. researchgate.net Diphenylmethyl borinate could be incorporated into polymer backbones to create materials with tunable mechanical and thermal properties. Its derivatives are also being investigated for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). nih.gov

In chemical biology , borinic acid derivatives serve as valuable tools for studying biological processes at the molecular level. researchgate.net Building on their potential as sensors, they can be used to probe the roles of specific carbohydrates in cell signaling and disease. Furthermore, the ability of borinic acids to interact with biological targets is being explored in medicinal chemistry for the development of new therapeutic agents. evitachem.comnih.gov The diphenylmethyl borinate scaffold could serve as a starting point for designing inhibitors of enzymes that process diol-containing substrates.

The synergy between these fields will drive innovation. For example, a fluorescent polymer incorporating diphenylmethyl borinate, developed through materials science, could be used as a biocompatible sensor for in vivo imaging, an application rooted in chemical biology. This convergence of disciplines is essential for tackling complex scientific challenges and translating fundamental discoveries into practical applications. researchgate.net

Q & A

Q. Table 1: Representative Yields in Borinic Acid Synthesis

SubstrateElectrophileYield (%)Reference
DiiodobenzeneDMF85
Pyridine boronic esterIsocyanate78
2-BromophenylPhenyl boronic ester92

Advanced Research: How do reaction conditions influence stereochemical outcomes in borinic ester-mediated catalysis?

Methodological Answer:
The Lewis acidity of borinic esters dictates stereoselectivity. For instance, in allylboration reactions, pre-treatment of α-substituted allylboronic esters with n-BuLi generates borinic esters with enhanced electrophilicity, enabling high E-selectivity (up to 95:5 E/Z) in aldehyde additions . Key factors:

  • Temperature control : Reactions at −78°C minimize racemization.
  • Additives : TFAA (trifluoroacetic anhydride) stabilizes intermediates by trapping alkoxides .
  • Substrate design : β-Methallyl boronic esters reverse inherent Z-selectivity to E-selectivity under optimized conditions .

Mechanistic Insight :
The borinic ester intermediate (detected via <sup>11</sup>B NMR) facilitates a six-membered transition state, aligning substituents for stereochemical control .

Analytical Chemistry: What techniques validate the purity and structure of diphenylborinic acid methyl ester?

Methodological Answer:

  • GC-MS : Effective for quantifying methyl ester derivatives. For example, SP™-2560 capillary columns resolve cis/trans isomers in fatty acid methyl esters (FAMEs), a method adaptable to borinic esters .
  • <sup>11</sup>B NMR : Distinguishes borinic acids (δ ~25–30 ppm) from boronic esters (δ ~18–22 ppm) .
  • X-ray crystallography : Confirms steric effects of diphenyl groups on boron coordination geometry .

Q. Table 2: Analytical Parameters for Borinic Esters

TechniqueKey ParameterApplication Example
GC-MSRetention index matchingIsomer separation
<sup>11</sup>B NMRChemical shiftBoron hybridization state
FTIRB–O stretch (1340–1280 cm⁻¹)Ester bond validation

Mechanistic Studies: How do borinic acids participate in peptide bond formation?

Methodological Answer:
Borinic acids act as Lewis acid catalysts in peptide synthesis by forming mixed boron anhydrides with N-protected α-amino acids. This activates the carboxyl group for nucleophilic attack by α-amino esters. Steps include:

Activation : Borinic acid (25 mol%) generates a tetravalent boron intermediate .

Nucleophilic addition : α-Amino ester attacks the activated carbonyl.

Hydrolysis : Water cleaves the boron adduct, releasing the dipeptide .

Q. Optimization Tips :

  • Use dry PhF (fluorobenzene) to stabilize intermediates.
  • Molecular sieves (5 Å) remove water, preventing premature hydrolysis .

Application in Catalysis: Can diphenylborinic acid methyl ester catalyze transamidation under mild conditions?

Methodological Answer:
Yes. Borinic acids (2.5 mol%) with acetic acid co-catalysts (5–20 mol%) enable transamidation of glycine methyl ester amines at 45°C. The optimal AcOH/borinic acid ratio (4:1) achieves >95% yield by:

  • Proton shuttle : AcOH facilitates deprotonation of the amine nucleophile.
  • Boronate stabilization : The borinic acid–AcOH complex lowers the transition-state energy .

Q. Table 3: Effect of AcOH Loading on Transamidation Yield

AcOH (mol%)Yield (%)
2098
1095
585
0.560

Advanced Functionalization: How to introduce iodine substituents for further coupling reactions?

Methodological Answer:
Monolithiation of dihalobenzenes (e.g., 1,4-diiodobenzene) followed by boronic ester addition installs iodine groups. The remaining iodine enables Stille coupling or Sonogashira reactions for bioconjugation. For example:

React diiodobenzene with n-BuLi to generate aryllithium.

Add to phenyl boronic ester to form iodinated borinic acid.

Use residual iodine for cross-coupling .

Key Advantage : Retained iodine allows post-synthetic modification without disrupting the boron center .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.